4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-(oxolan-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-15(16-11-14-3-1-10-21-14)18-6-2-5-17(7-8-18)13-4-9-20-12-13/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKESPBWAXPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-2-methylamine.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a ring-opening reaction of oxirane with a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins. The oxolane ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Insights
- Quinazoline Derivatives (Lapatinib, Vandetanib) : These six-membered heterocycles exhibit antitumor activity through tyrosine kinase inhibition (e.g., EGFR, HER2, RET). Their rigid planar structures contrast with the flexible 1,4-diazepane core of the target compound, which may improve tissue penetration or metabolic stability .
- Thiophene-Based Antiproliferative Agents : Compounds 26–29 () share the thiophene motif with the target molecule. Their IC50 values (9.39–10.25 µM against MCF7 cells) suggest that the (thiophen-2-yl)methyl group in the target compound could enhance activity via similar kinase inhibition or DNA intercalation mechanisms .
- This highlights the critical role of the (thiophen-2-yl)methyl moiety in modulating biological activity .
Pharmacokinetic and Pharmacodynamic Considerations
- The oxolan-3-yl group may improve solubility compared to purely aromatic substituents (e.g., quinazolines).
- The thiophene sulfur atom could engage in hydrogen bonding or π-π stacking with kinase ATP-binding pockets, akin to lapatinib’s fluorophenyl interactions .
Research Findings and Discussion
- Thiophene Derivatives: highlights that thiophene-linked sulfonamides and enaminones exhibit IC50 values 3× lower than doxorubicin, underscoring the pharmacophore’s significance .
- Quinazoline vs. Diazepane Scaffolds: While quinazolines dominate kinase inhibitor development, the target compound’s diazepane core offers a less-explored scaffold with possible reduced toxicity or novel binding modes .
- Gaps in Knowledge: No direct data on the target compound’s synthesis, bioactivity, or selectivity are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., kinase profiling, cytotoxicity screens) and structural optimization.
Biological Activity
The compound 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 1,4-diazepane ring, an oxolane moiety, and a thiophene substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways in bacteria.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been suggested based on the structural similarity to known anti-inflammatory agents. Research indicates that compounds with a diazepane core can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study 1: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) explored the antibacterial activity of various heterocyclic compounds. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various bacterial enzymes. The results showed a strong interaction with enoyl-acyl carrier protein (ACP) reductase, suggesting a potential mechanism for its antibacterial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
